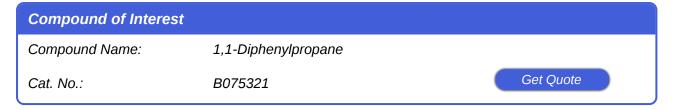


A Technical Guide to the Research Applications of 1,1-Diphenylpropane

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **1,1-diphenylpropane**, a diarylalkane with a unique structural motif. While the parent compound primarily serves as a foundational building block and a reference standard, its derivatives have garnered significant attention in various research fields, particularly in medicinal chemistry and materials science. This document details the synthesis of the **1,1-diphenylpropane** core, its physicochemical properties, and explores the burgeoning research applications of its derivatives, supported by experimental data and methodological insights.

Core Compound: 1,1-Diphenylpropane

1,1-Diphenylpropane, with the chemical formula C₁₅H₁₆, is an organic compound characterized by a propane backbone with two phenyl groups attached to the first carbon atom. [1] It typically presents as a colorless to pale yellow viscous liquid or crystalline solid.[1][2] Its non-polar nature dictates its low solubility in water but good solubility in common organic solvents like ethanol and dichloromethane.[1][3]

Physicochemical and Spectroscopic Data

The fundamental properties of **1,1-diphenylpropane** are summarized in the table below. This data is crucial for its use as a chemical standard and in the design of synthetic pathways.



Property	Value	Reference
Molecular Formula	C15H16	[4]
Molecular Weight	196.29 g/mol	[4]
CAS Number	1530-03-6	[4]
Appearance	Colorless to pale yellow viscous liquid or crystalline solid	[1][3]
Boiling Point	278.85°C	[5]
Melting Point	13.7°C	[5]
Density	0.995 g/cm ³	[5]
Refractive Index	1.5640	[5]
Solubility	Insoluble in water; soluble in organic solvents	[1][3]

Spectroscopic analysis is essential for the identification and characterization of **1,1-diphenylpropane**. The following table outlines key spectroscopic data.



Spectroscopy	Data	Reference
¹ H NMR	Complex multiplets are expected for the phenyl, methylene, and methyl protons.	[6]
¹³ C NMR	Characteristic peaks for aromatic and aliphatic carbons.	[2][4]
Infrared (IR)	Absorption bands corresponding to C-H stretching of aromatic and aliphatic groups, and C=C stretching of the phenyl rings.	[6]
Mass Spectrometry (MS)	Molecular ion peak and fragmentation pattern consistent with the structure.	[4]

Synthesis of the 1,1-Diphenylpropane Core

The **1,1-diphenylpropane** scaffold can be synthesized through various methods, with the Friedel-Crafts alkylation being a prominent route. This electrophilic aromatic substitution reaction involves the alkylation of an aromatic ring.[7]

A common method for synthesizing **1,1-diphenylpropane** is the Friedel-Crafts alkylation of benzene with a suitable propylating agent in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[8][9]

Materials:

- Benzene
- 1-Chloro-1-phenylpropane or 1-phenyl-1-propanol
- Anhydrous aluminum chloride (AlCl₃) or a strong protic acid (e.g., H₂SO₄) if using an alcohol



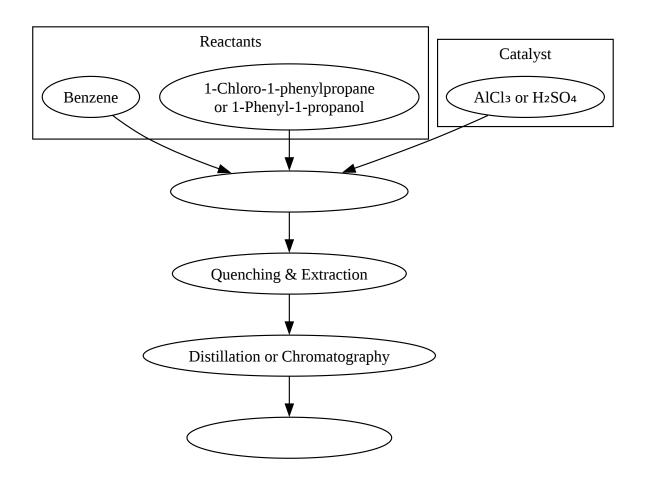
- Anhydrous diethyl ether or other suitable solvent
- Hydrochloric acid (aqueous solution)
- Sodium bicarbonate solution
- Anhydrous magnesium sulfate
- Standard glassware for organic synthesis (round-bottom flask, reflux condenser, dropping funnel, separatory funnel)

Procedure:

- In a flame-dried round-bottom flask under an inert atmosphere, a solution of the alkylating agent (e.g., 1-chloro-1-phenylpropane) in an excess of dry benzene is prepared.
- The reaction mixture is cooled in an ice bath, and anhydrous aluminum chloride is added portion-wise with stirring.
- After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).
- Upon completion, the reaction is quenched by carefully pouring the mixture over crushed ice and hydrochloric acid.
- The organic layer is separated, washed with sodium bicarbonate solution and brine, and then dried over anhydrous magnesium sulfate.
- The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation or column chromatography to yield **1,1-diphenylpropane**.

A visual representation of this synthetic workflow is provided below.





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Caption: A workflow diagram illustrating the synthesis of **1,1-diphenylpropane**.

Research Applications of 1,1-Diphenylpropane Derivatives

The rigid, three-dimensional structure of the **1,1-diphenylpropane** unit makes it a valuable scaffold in the design and synthesis of novel molecules with specific biological activities and material properties.[1]

Medicinal Chemistry

The diphenylpropane framework is a key feature in the development of various pharmaceutical agents. By modifying the phenyl groups and the propane backbone, researchers can fine-tune



the interactions of these derivatives with biological targets.[1]

Derivatives of 1,3-diphenylpropane have shown significant potential as cytotoxic agents. For example, certain 1,3-diphenyl-3-(phenylthio)propan-1-one derivatives have demonstrated high cytotoxic activity against human ER-positive breast cancer cell lines (MCF-7), in some cases exceeding the efficacy of the reference drug Tamoxifen.[10][11]

Experimental Protocol: MTT Assay for Cell Viability

The cytotoxic effects of these compounds are often evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[10][12]

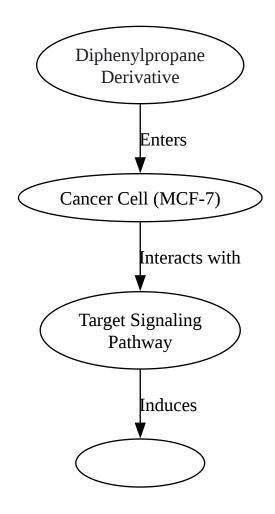
- Cell Seeding: Cancer cells (e.g., MCF-7) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
- Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a defined period (e.g., 48 hours).
- MTT Addition: The culture medium is replaced with fresh medium containing MTT solution.
 The plate is incubated to allow viable cells to reduce the yellow MTT to purple formazan crystals.
- Solubilization and Measurement: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO), and the absorbance is measured using a microplate reader. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is then calculated.

The following table summarizes the cytotoxic activity of selected 1,3-diphenyl-3-(phenylthio)propan-1-one derivatives against the MCF-7 cell line.

Compound	IC₅₀ (μM) on MCF-7 cells	Reference
4a	0.8 ± 0.07	[10]
4h	0.9 ± 0.09	[10]
Tamoxifen (Reference)	> 1	[10]



The proposed mechanism for some of these cytotoxic agents involves their interaction with critical cellular pathways, leading to apoptosis.



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Caption: A simplified diagram of the proposed cytotoxic action of diphenylpropane derivatives.

The diphenylpropane scaffold is also being explored for the development of neuroprotective agents for neurodegenerative diseases. Research has shown that certain diphenylpropane derivatives can offer neuroprotection through various mechanisms, including antioxidant activity and modulation of inflammatory pathways.[13][14][15] For instance, diphenyl diselenide, a related organoselenium compound, has demonstrated neuroprotective effects in models of amyotrophic lateral sclerosis (ALS) by inhibiting microglia-mediated neuroinflammation.[13] This is achieved through the inactivation of microglia by inhibiting the IkB/NF-kB pathway and NLRP3 inflammasome activation.[13]







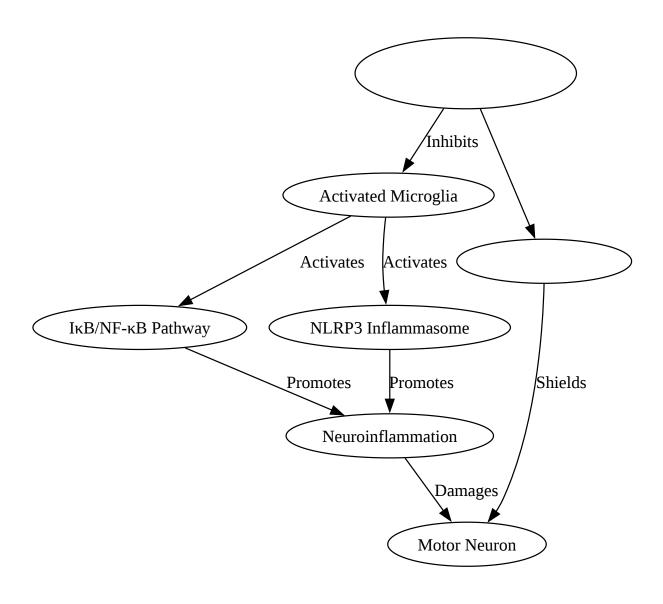
The neuroprotective potential of these compounds is often assessed using in vitro models of neuronal damage.

Experimental Protocol: In Vitro Neuroprotection Assay

- Cell Culture: Neuronal cell lines (e.g., SH-SY5Y) are cultured under standard conditions.
- Induction of Neurotoxicity: Neurotoxicity is induced using agents like oligomycin A and rotenone to mimic mitochondrial dysfunction observed in neurodegenerative diseases.[16]
- Compound Treatment: The cells are treated with the test compounds at various concentrations before or after the induction of toxicity.
- Viability Assessment: Cell viability is measured using assays such as the XTT assay to determine the protective effect of the compounds.[16]

The following diagram illustrates the signaling pathway involved in the neuroprotective effects of certain diphenyl-containing compounds.





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Caption: A diagram showing the inhibition of neuroinflammatory pathways by diphenyl-containing compounds.

Materials Science

The structural characteristics of **1,1-diphenylpropane** also lend themselves to applications in materials science.

The **1,1-diphenylpropane** motif can be incorporated into polymers to impart specific physical and chemical properties.[1] For example, it can serve as a monomer in the creation of polyolefins.[1] Furthermore, derivatives of **1,1-diphenylethylene**, which shares a similar



structural core, are extensively used in anionic polymerization to create polymers with controlled architectures, such as star-branched polymers.[17][18]

Diaryl alkanes, including compounds structurally related to **1,1-diphenylpropane**, are utilized as synthetic heat transfer fluids due to their thermal stability at high temperatures.[19] For instance, **1,1-diphenylethane** is used in heat transfer fluids that can operate at bulk temperatures up to 330°C.[20] While specific data for **1,1-diphenylpropane** is limited, its structural similarity suggests potential in this area.

The following table presents typical properties of a high-flash point heat transfer fluid, illustrating the performance characteristics that could be expected from fluids based on diaryl alkane structures.

Property	Value
Maximum Bulk Temperature	644°F (340°C)
Flash Point	531°F (277°C)
Fire Point	583°F (306°C)
Autoignition Point	740°F (393°C)
Data for a representative high-flash heat transfer fluid.[21]	

Conclusion

1,1-Diphenylpropane serves as a valuable and versatile chemical entity. While its direct applications are primarily as a synthetic intermediate and a reference compound, its structural framework is of significant interest in the development of advanced materials and novel therapeutic agents. The ongoing research into the biological activities of diphenylpropane derivatives, particularly in the fields of oncology and neurodegenerative diseases, highlights the potential of this chemical scaffold in drug discovery. Further exploration of its use in polymer chemistry and as a high-performance fluid could also unveil new and valuable applications. This guide provides a foundational understanding for researchers looking to leverage the unique properties of the **1,1-diphenylpropane** core in their scientific endeavors.



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